![molecular formula C19H22N2O2 B6639484 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea
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Overview
Description
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea, also known as HIDEU, is a synthetic compound that has gained attention as a potential therapeutic agent due to its unique structure and promising biological activity. In
Mechanism of Action
The exact mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, this compound may reduce inflammation and induce cell death in cancer cells. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and neuroprotective effects, this compound has been shown to reduce oxidative stress and improve glucose metabolism in diabetic mice. This compound has also been shown to improve learning and memory in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has demonstrated promising biological activity in several areas, making it a potential candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has demonstrated promising biological activity in several areas, including anti-inflammatory, anti-tumor, and neuroprotective effects. While further research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound represents a promising candidate for future drug development.
Synthesis Methods
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea involves the reaction of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone with 2-methylphenyl ethylamine in the presence of urea and catalytic amount of acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction and yields this compound as a white solid with a purity of over 95%.
Scientific Research Applications
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that this compound has anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-7-3-5-9-15(12)13(2)20-19(23)21-18-16-10-6-4-8-14(16)11-17(18)22/h3-10,13,17-18,22H,11H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFDOLHPWGTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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